![molecular formula C12H6ClF3N2O4S B1423241 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine CAS No. 1281872-40-9](/img/structure/B1423241.png)

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine

Overview

Description

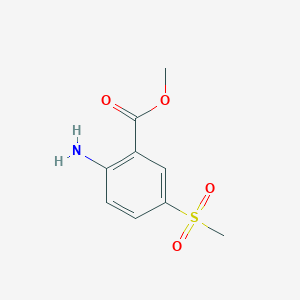

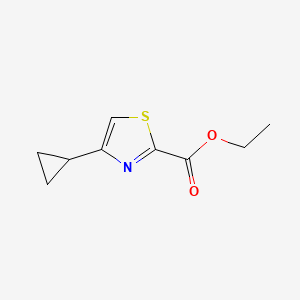

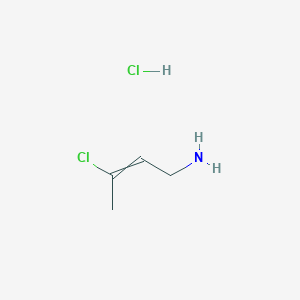

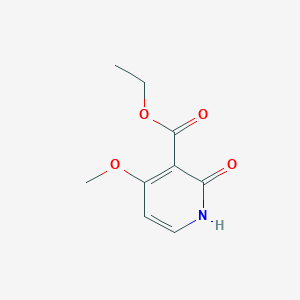

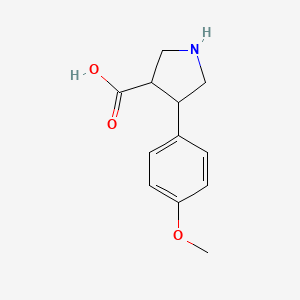

“3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H6ClF3N2O4S. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of TFMP derivatives, including “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine”, involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .Molecular Structure Analysis

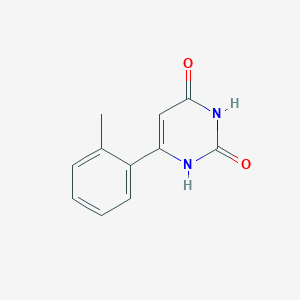

The molecular structure of “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine” consists of a pyridine ring with a trifluoromethyl group, a chloro group, and a 4-nitrobenzenesulfonyl group attached to it .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are generally characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reactions often involve electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of TFMP derivatives bestows many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Agrochemicals: Crop Protection

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used in the protection of crops from pests. For instance, fluazifop-butyl, a herbicide, was the first derivative introduced to the market, and since then, over 20 new agrochemicals containing this motif have been developed .

Pharmaceutical Industry: Drug Development

Several derivatives of this compound are utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the trifluoromethylpyridine moiety have been approved, and numerous candidates are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .

Veterinary Medicine

In veterinary medicine, two products containing the trifluoromethylpyridine structure have received market approval. These compounds are significant due to their enhanced pharmacological efficacy and stability, which is attributed to the trifluoromethyl group .

Synthesis of Fluorinated Organic Compounds

The trifluoromethyl group is a crucial component in the development of fluorinated organic chemicals, which are increasingly important in research. The presence of fluorine atoms significantly affects the biological activities and physical properties of compounds, making them valuable in various fields .

FDA-Approved Drugs

The trifluoromethyl group, a part of the compound , is found in 19 FDA-approved drugs over the past 20 years. These drugs, featuring the trifluoromethyl group as one of the pharmacophores, cover a wide range of diseases and disorders, highlighting the importance of this group in medicinal chemistry .

Organic Chemistry Research: Unique Behaviors of Fluorine

In organic chemistry, the incorporation of fluorine into molecules results in unique behaviors, leading to applications in medicines, electronics, agrochemicals, and catalysis. The compound’s derivatives are a testament to the diverse applications of fluorine in organic chemistry .

Material Science: Functional Materials

The trifluoromethyl group’s unique characteristics are leveraged in the field of material science, particularly in the development of functional materials. These materials often exhibit enhanced properties such as increased resistance to environmental factors and improved performance .

Chemical Properties Research: Vapor-Phase Reactions

Research into the chemical properties of trifluoromethylpyridine derivatives includes studying their behavior in vapor-phase reactions. These studies are essential for understanding the reactivity and potential applications of these compounds in various industrial processes .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Based on its structural similarity to other compounds, it may be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Future Directions

properties

IUPAC Name |

3-chloro-2-(4-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2O4S/c13-10-5-7(12(14,15)16)6-17-11(10)23(21,22)9-3-1-8(2-4-9)18(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEFOWMKUSUQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)

![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)

![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)